molecular formula C6H7F3O2 B12447901 4-Hexen-3-one, 6,6,6-trifluoro-5-hydroxy- CAS No. 62772-88-7

4-Hexen-3-one, 6,6,6-trifluoro-5-hydroxy-

Cat. No.: B12447901
CAS No.: 62772-88-7
M. Wt: 168.11 g/mol
InChI Key: MCMFFXGKXSLZSZ-UHFFFAOYSA-N
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Description

4-Hexen-3-one, 6,6,6-trifluoro-5-hydroxy- is an organic compound with the molecular formula C8H11F3O4 This compound is characterized by the presence of a trifluoromethyl group, a hydroxy group, and a hexenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hexen-3-one, 6,6,6-trifluoro-5-hydroxy- can be achieved through several synthetic routes. One common method involves the reaction of hexenone derivatives with trifluoromethylating agents under controlled conditions. The reaction typically requires the use of catalysts and specific solvents to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for maximum efficiency. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality of the compound for commercial applications .

Chemical Reactions Analysis

Types of Reactions

4-Hexen-3-one, 6,6,6-trifluoro-5-hydroxy- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions include trifluoromethylated ketones, alcohols, and substituted hexenones, depending on the reaction conditions and reagents used .

Scientific Research Applications

4-Hexen-3-one, 6,6,6-trifluoro-5-hydroxy- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Hexen-3-one, 6,6,6-trifluoro-5-hydroxy- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s reactivity and stability, allowing it to participate in various biochemical processes. The hydroxy group can form hydrogen bonds, influencing the compound’s binding affinity and activity .

Comparison with Similar Compounds

Similar Compounds

  • 6,6,6-trifluoro-5-hydroxy-2,2-dimethyl-5-(trifluoromethyl)hexan-3-one
  • 6,6,6-trifluoro-5-hydroxy-2,2-dimethyl-5-phenylhexan-3-one
  • 4-Hexen-3-one, 5-hydroxy-

Uniqueness

4-Hexen-3-one, 6,6,6-trifluoro-5-hydroxy- is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. The presence of the trifluoromethyl group enhances its stability and reactivity compared to similar compounds .

Properties

IUPAC Name

6,6,6-trifluoro-5-hydroxyhex-4-en-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F3O2/c1-2-4(10)3-5(11)6(7,8)9/h3,11H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCMFFXGKXSLZSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C=C(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20428121
Record name 4-Hexen-3-one, 6,6,6-trifluoro-5-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20428121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62772-88-7
Record name 4-Hexen-3-one, 6,6,6-trifluoro-5-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20428121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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